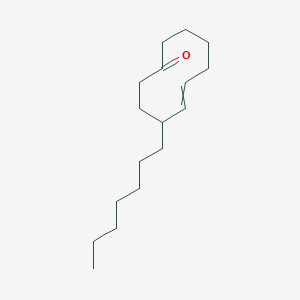
4-Heptylcyclodec-5-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptylcyclodec-5-EN-1-one is an organic compound characterized by a cyclodecane ring with a heptyl side chain and a double bond at the 5th position. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylcyclodec-5-EN-1-one typically involves the cyclization of a suitable linear precursor. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclodecane ring. The heptyl side chain can be introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the cyclization and alkylation processes. The reaction conditions often include elevated temperatures and pressures to drive the reactions to completion.
Análisis De Reacciones Químicas
Types of Reactions: 4-Heptylcyclodec-5-EN-1-one can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated cyclodecane derivatives using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the ring using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas (H2), Pd/C
Substitution: Br2, Cl2
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated cyclodecane derivatives
Substitution: Halogenated cyclodecane derivatives
Aplicaciones Científicas De Investigación
4-Heptylcyclodec-5-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-Heptylcyclodec-5-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Cyclodecane: A saturated analog without the double bond and heptyl side chain.
Cyclodecene: A similar compound with a double bond but without the heptyl side chain.
Heptylcyclohexane: A smaller ring analog with a heptyl side chain.
Uniqueness: 4-Heptylcyclodec-5-EN-1-one is unique due to its specific combination of a cyclodecane ring, a double bond, and a heptyl side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
88298-22-0 |
|---|---|
Fórmula molecular |
C17H30O |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
4-heptylcyclodec-5-en-1-one |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-8-11-16-12-9-6-7-10-13-17(18)15-14-16/h9,12,16H,2-8,10-11,13-15H2,1H3 |
Clave InChI |
VLHAOQLOHKKELJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CCC(=O)CCCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



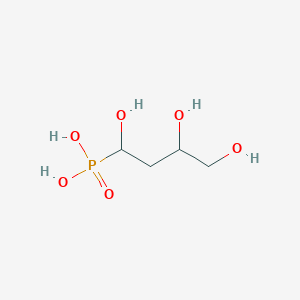

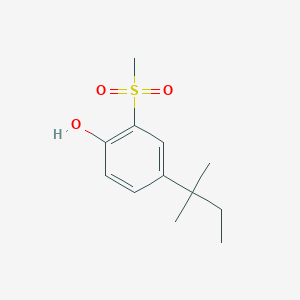
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)
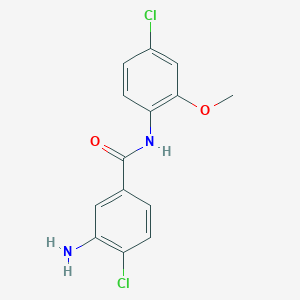
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)

![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
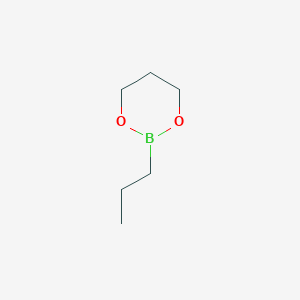
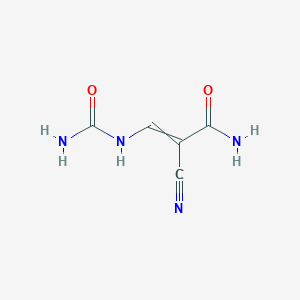
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
